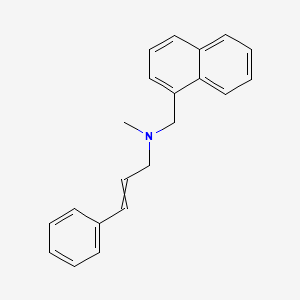

N-methyl-N-(1-naphthalenylmethyl)-3-phenyl-2-propen-1-amine

描述

Structure

2D Structure

属性

IUPAC Name |

N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20/h2-15H,16-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGNYLLQHRPOBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860812 | |

| Record name | N-Methyl-N-[(naphthalen-1-yl)methyl]-3-phenylprop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Naftifine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.29e-04 g/L | |

| Record name | Naftifine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

65472-88-0, 134274-83-2 | |

| Record name | Naftifine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00735 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Methyl-N-[(naphthalen-1-yl)methyl]-3-phenylprop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naftifine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Historical Trajectory and Evolution Within Allylamine Antifungals

The development of naftifine marked a significant advancement in antifungal therapy, establishing a new class of agents known as allylamines. Discovered in 1974 at the Sandoz Research Institute in Vienna, Austria, naftifine was the first of the allylamine (B125299) derivatives to be identified. nih.gov Its discovery was somewhat serendipitous, arising from a chemical research program aimed at synthesizing new central nervous system drugs, where an unexpected chemical reaction yielded a compound with potent antifungal activity. scispace.com

Following extensive in vitro and in vivo evaluation that confirmed its efficacy against a wide array of pathogenic fungi, naftifine was commercially introduced in 1985 as the first topical allylamine antifungal. nih.govscispace.comnih.gov This pioneering role of naftifine paved the way for the development of other allylamine antifungals, most notably terbinafine (B446), which was discovered in 1991. nih.gov The allylamines, as a class, are chemically and functionally distinct from other major classes of ergosterol-inhibiting antifungal drugs, such as the azoles, due to their specific targeting of squalene (B77637) epoxidase. nih.gov

Foundational Research on Broad Spectrum Antimicrobial Properties

Early preclinical investigations into naftifine established its broad-spectrum antimicrobial activity. In vitro studies have demonstrated its efficacy against a wide range of fungi, including dermatophytes, yeasts, and molds. It has shown particular potency against dermatophytes, which are the primary causative agents of many superficial fungal infections of the skin, hair, and nails.

Naftifine exhibits both fungicidal (the ability to kill fungal cells) and fungistatic (the ability to inhibit fungal growth) activity. nih.gov Its fungicidal action is particularly pronounced against dermatophytes, while it tends to be fungistatic against yeasts like Candida species. researchgate.net The fungicidal nature of allylamines like naftifine is attributed to the toxic accumulation of squalene (B77637) in the fungal cells. scispace.com

The in vitro antifungal activity of naftifine has been quantified in numerous studies through the determination of Minimum Inhibitory Concentrations (MICs). These studies have consistently shown low MIC values against various pathogenic fungi.

In Vitro Antifungal Spectrum of Naftifine

| Fungal Group | Organism | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Dermatophytes | Trichophyton rubrum | 0.015 - 1.0 | nih.gov |

| Dermatophytes | Trichophyton mentagrophytes | 0.015 - 1.0 | nih.gov |

| Dermatophytes | Trichophyton tonsurans | 0.015 - 1.0 | nih.gov |

| Dermatophytes | Epidermophyton floccosum | 0.015 - 1.0 | nih.gov |

| Dermatophytes | Microsporum canis | 0.015 - 1.0 | nih.gov |

| Molds | Aspergillus species | 0.8 - 12.5 | nih.gov |

| Yeasts | Candida species | 1.5 - >100 | nih.gov |

| Dimorphic Fungi | Sporothrix schenckii | 0.8 - 1.5 | nih.gov |

In addition to its antifungal properties, foundational research has also indicated that naftifine possesses antibacterial activity against a range of gram-positive and gram-negative bacteria. nih.gov

Distinctive Pharmacological Attributes in Preclinical Investigations

Interruption of Fungal Ergosterol (B1671047) Biosynthesis

Ergosterol is the predominant sterol in fungal cell membranes, playing a role analogous to cholesterol in mammalian cells. Its biosynthesis is a vital pathway, making it a prime target for antifungal therapies. Naftifine disrupts this pathway at a specific enzymatic step.

Specific Inhibition of Squalene (B77637) Epoxidase (SQLE) Enzyme Activity

Naftifine exerts its primary antifungal effect by specifically inhibiting the enzyme squalene 2,3-epoxidase (SQLE) drugbank.commdpi.compatsnap.comwikipedia.orgmims.comselleckchem.comjddonline.comscispace.compatsnap.comtargetmol.comnih.govnih.govcurrent-pharmaceutical-design.com. SQLE is a crucial enzyme in the early stages of the ergosterol biosynthesis pathway, catalyzing the epoxidation of squalene to 2,3-(S)-oxidosqualene mdpi.com. By inhibiting SQLE, naftifine prevents this essential conversion, thereby blocking the downstream synthesis of ergosterol patsnap.comwikipedia.orgmims.compatsnap.com. This inhibition is described as non-competitive in the case of terbinafine (B446), another allylamine (B125299), against Candida SQLE, although inhibition of mammalian SQLE occurs at higher concentrations and is competitive with squalene nih.gov. Allylamines, including naftifine, are selective for the fungal enzyme, having minimal impact on cholesterol synthesis in mammals mdpi.com.

Molecular Consequences of Squalene Accumulation and Ergosterol Depletion in Fungal Cells

The inhibition of SQLE by naftifine leads to two primary molecular consequences within fungal cells: a significant decrease in ergosterol levels and a corresponding accumulation of squalene drugbank.compatsnap.comwikipedia.orgmims.comselleckchem.comjddonline.comtargetmol.com.

Ergosterol depletion compromises the integrity and function of the fungal cell membrane patsnap.com. This disruption can lead to increased membrane permeability and an impaired ability to regulate the intracellular environment, ultimately contributing to cell death patsnap.compatsnap.com. Ergosterol is essential for maintaining membrane fluidity and is critical for the proper development of hyphae, accumulating at hyphal tips. Changes in ergosterol levels can prevent hyphae formation and host tissue invasion mdpi.com.

Simultaneously, the accumulation of squalene, the substrate of SQLE, occurs within the fungal cell drugbank.compatsnap.comwikipedia.orgmims.comselleckchem.comjddonline.comtargetmol.com. High intracellular concentrations of squalene are toxic to fungal cells, exacerbating the antifungal activity of naftifine patsnap.compatsnap.com. Squalene accumulation is believed to interfere with fungal membrane function and cell wall synthesis nih.govresearchgate.net. Studies with terbinafine, which also inhibits SQLE, have shown that squalene accumulates in cellular membranes, potentially disrupting their structure and interfering with essential functions, including phospholipid synthesis and the structure of vacuoles and cell walls researchgate.nettandfonline.com. This dual effect of ergosterol depletion and squalene accumulation contributes to both fungistatic and fungicidal activity, depending on the fungal species and concentration wikipedia.orgtargetmol.com.

Comparative Analysis with Other Ergosterol Biosynthesis Inhibitors

Naftifine belongs to the allylamine class of antifungals, which target SQLE in the ergosterol biosynthesis pathway mdpi.comcurrent-pharmaceutical-design.comebsco.com. This mechanism is distinct from that of other major classes of antifungal agents, such as azoles patsnap.comnih.gov. Azoles, including fluconazole (B54011) and itraconazole, inhibit a later enzyme in the pathway, lanosterol (B1674476) 14α-demethylase (CYP51) mdpi.comebsco.comresearchgate.netmdpi.compatsnap.com. Inhibition of CYP51 by azoles leads to the accumulation of 14α-methyl sterols, which are considered toxic, and depletion of ergosterol researchgate.netmdpi.compatsnap.com.

While both allylamines and azoles interfere with ergosterol synthesis, their specific targets differ, leading to different accumulated intermediates and potentially varying effects on fungal species. Allylamines cause the accumulation of squalene, while azoles lead to the accumulation of methylated sterol precursors scispace.comresearchgate.netpatsnap.com. This difference in mechanism contributes to variations in their spectrum of activity and fungicidal versus fungistatic effects on different fungi wikipedia.orgscispace.com. For example, allylamines like terbinafine often exhibit fungicidal activity against dermatophytes, while azoles may be primarily fungistatic wikipedia.orgscispace.comnih.gov.

Investigation of Ancillary Pharmacological Effects

In addition to its primary antifungal action, naftifine has been shown to possess ancillary pharmacological effects, notably anti-inflammatory properties.

Anti-inflammatory Modulations at the Cellular and Molecular Levels

Naftifine has demonstrated anti-inflammatory effects, which can be beneficial in treating inflammatory fungal skin diseases patsnap.comkarger.comresearchgate.nettaylorandfrancis.comiiarjournals.org. These effects involve modulations at the cellular and molecular levels.

Research indicates that naftifine can inhibit the production of inflammatory mediators patsnap.com. It has also been shown to reduce superoxide production selleckchem.comresearchgate.netiiarjournals.org.

A key aspect of naftifine's anti-inflammatory activity is its effect on polymorphonuclear leukocytes (PMNs), also known as neutrophils. Studies have shown that naftifine inhibits PMN chemotaxis, the directed movement of these cells towards inflammatory signals selleckchem.comjddonline.comkarger.comresearchgate.nettaylorandfrancis.comiiarjournals.orgkarger.comnih.govscite.ai. This inhibition is irreversible and dose-dependent karger.comkarger.com. Naftifine treatment alters membrane-related responses in PMNs and can be associated with changes in their morphology, including the inhibition of chemotactic factor-induced shape changes like membrane ruffling and polarity nih.gov.

Furthermore, naftifine has been shown to decrease the adhesion of PMNs to endothelial monolayers selleckchem.comkarger.comresearchgate.nettaylorandfrancis.comiiarjournals.orgkarger.comscite.ai. In vitro studies using various adherence assays demonstrated a statistically significant reduction in PMN adherence to different surfaces, including endothelial monolayers karger.comkarger.comscite.ai. For instance, naftifine significantly inhibited PMN adherence to endothelial monolayers in a dose-dependent manner karger.comkarger.com. This inhibition of leukocyte adherence is considered a crucial event in the recruitment of circulating leukocytes to the site of inflammation and may constitute a part of naftifine's anti-inflammatory effect karger.comkarger.com.

Binding of naftifine to PMN membrane sterol, potentially altering membrane configuration, is suggested as a likely cause for the inhibition of PMN function, including chemotaxis and adhesion nih.gov.

Here is a summary of the effects of Naftifine on PMN function:

| PMN Function | Effect of Naftifine | Research Finding |

| Chemotaxis | Inhibited | Statistically significant reduction in vitro, irreversible and dose-dependent selleckchem.comjddonline.comkarger.comresearchgate.nettaylorandfrancis.comiiarjournals.orgkarger.comnih.govscite.ai. |

| Adhesion | Decreased | Statistically significant reduction in adherence to endothelial monolayers and other surfaces in vitro selleckchem.comkarger.comresearchgate.nettaylorandfrancis.comiiarjournals.orgkarger.comscite.ai. |

| Respiratory Burst | Inhibited | Dose-dependent inhibition of chemiluminescence and superoxide anion production selleckchem.comkarger.comiiarjournals.orgkarger.comnih.govscite.ai. |

| Membrane Shape Change | Altered | Inhibition of chemotactic factor-induced membrane ruffling and polarity nih.gov. |

Reduction of Reactive Oxygen Species (Superoxide) Production

Naftifine has demonstrated anti-inflammatory properties, which are, in part, associated with its influence on the production of reactive oxygen species (ROS), specifically superoxide. Studies have reported that naftifine leads to a reduction in superoxide production. researchgate.nettargetmol.commdpi.comresearchgate.netnih.gov Superoxide is a key reactive oxygen species involved in inflammatory processes and can contribute to tissue damage. cmdm.twnih.govwikiwand.com The reduction in superoxide production by naftifine is considered a contributing factor to its observed anti-inflammatory effects. researchgate.nettargetmol.commdpi.comresearchgate.netnih.gov Additionally, naftifine has been shown to reduce polymorphonuclear leukocyte chemotaxis and endothelial adhesion, further contributing to its anti-inflammatory profile. researchgate.nettargetmol.commdpi.comresearchgate.netnih.gov While the precise molecular mechanism by which naftifine reduces superoxide production is not fully elucidated in the reviewed literature, this effect is consistently noted as a component of its anti-inflammatory action.

Influence on Prostaglandin Pathway Dynamics

Preclinical studies have indicated that naftifine's anti-inflammatory properties involve targeting the prostaglandin pathway. researchgate.netresearchgate.netfishersci.cascispace.comtaylorandfrancis.comtaylorandfrancis.com The prostaglandin pathway plays a crucial role in mediating inflammation through the synthesis of various lipid mediators, including prostaglandins (B1171923) and leukotrienes, from arachidonic acid. uni.lu These mediators are involved in processes such as vasodilation, vasoconstriction, and the recruitment of inflammatory cells. scispace.comwikipedia.org While the research confirms that naftifine influences this pathway, the specific dynamics of this interaction, such as the identification of particular enzymes or prostaglandins directly affected by naftifine, are not detailed within the scope of the provided information. Further research is necessary to fully delineate the specific targets and mechanisms by which naftifine modulates the prostaglandin pathway to exert its anti-inflammatory effects.

Antibacterial Activity: Research into Underlying Mechanisms

In addition to its primary antifungal action, naftifine has also been shown to possess antibacterial activity against a range of bacteria, including both gram-negative and gram-positive species. researchgate.netresearchgate.netnih.govfishersci.cascispace.comtaylorandfrancis.com This antibacterial property can be particularly beneficial in treating superficial dermatoses that may have superimposed bacterial infections. researchgate.net Despite the documented antibacterial effectiveness, the exact mechanisms underlying naftifine's action against bacteria are not clearly defined in the available research. fishersci.nonih.gov While its antifungal mechanism is well-understood to involve the inhibition of squalene epoxidase, which disrupts fungal cell membrane synthesis, a distinct mechanism is likely responsible for its effects on bacterial cells, which lack ergosterol in their cell membranes. The specific molecular targets or pathways affected by naftifine in bacteria require further investigation to be fully elucidated.

Design and Synthesis of Naftifine Analogues and Derivatives

Systematic Investigation of Structure-Activity Relationships

Impact of Naphthyl Ring Modifications and Substitutions on Biological Activity

Extensive studies on modifications of the naphthalene (B1677914) residue of allylamine antifungals, including Naftifine structures, have indicated that the 1-naphthyl substitution pattern is essential for high antifungal potency pageplace.de. The naphthalene ring system appears to be crucial and cannot be easily interchanged without affecting activity unesp.br. While specific detailed data on the impact of various modifications and substitutions directly on the naphthyl ring of Naftifine in isolation were not extensively detailed in the search results, the importance of this moiety for activity is consistently highlighted in SAR studies of allylamine antifungals pageplace.deunesp.br.

Evaluation of Novel Analogues for Antimicrobial Efficacy

The evaluation of novel Naftifine analogues has focused on their potential as antifungal agents, examining their activity both in vitro and, in some cases, against drug-resistant strains.

In Vitro Antifungal Activity of Synthesized Compounds

Studies on synthesized Naftifine analogues have revealed varying degrees of in vitro antifungal activity. For instance, intermediates and products from alternative synthetic routes, particularly those bearing specific substituents like a 4-Br on the phenyl ring, have shown promising activity against dermatophytes such as Trichophyton rubrum and Trichophyton mentagrophytes, and also against Candida albicans and Cryptococcus neoformans mdpi.comnih.govnih.gov. Some analogues have exhibited low Minimum Inhibitory Concentration (MIC) values, indicating potent antifungal effects mdpi.comnih.govnih.gov.

An example of in vitro activity data for some analogues is presented below, based on findings from the research:

| Compound | Substituent on Phenyl Ring | Trichophyton rubrum MIC (µg/mL) | Trichophyton mentagrophytes MIC (µg/mL) | Candida albicans MIC80 (µg/mL) | Cryptococcus neoformans MIC80 (µg/mL) |

| 18b | 4-Br | 0.5–7.8 | 0.5–7.8 | 7.8 | 7.8 |

| 18c | - | 0.5–7.8 | 0.5–7.8 | - | - |

| 20c | - | 0.5–7.8 | 0.5–7.8 | - | - |

Note: MIC values are presented as ranges where reported. Specific substituents for 18c and 20c were not explicitly detailed in the provided snippets.

These results suggest that modifications to the phenyl ring, such as the addition of a bromine atom, can influence the antifungal spectrum and potency of Naftifine analogues mdpi.comnih.gov. Microemulsion formulations of Naftifine have also demonstrated superior in vitro antifungal activity against Candida albicans and Candida parapsilosis compared to conventional formulations, potentially due to enhanced penetration into fungal cell membranes turkjps.org.

Activity against Drug-Resistant Fungal Strains (Preclinical)

Addressing the challenge of drug-resistant fungal strains is a critical area of research. While direct preclinical data on Naftifine analogues specifically developed to combat resistance was not extensively detailed, the broader context of overcoming antifungal resistance involves exploring new drug targets and therapeutic pathways researchgate.netmdpi.comfrontiersin.org. The emergence of resistance mechanisms, such as efflux pump overexpression and biofilm formation, highlights the need for novel agents mdpi.comfrontiersin.org. Although allylamine resistance in human fungal pathogens associated with the diagnostic use of Naftifine and terbinafine has not been widely identified, the potential for resistance exists, as seen with cross-resistance to terbinafine in a fluconazole-resistant C. glabrata strain scielo.br. Research into novel compounds, including peptide-like nylon-3 polymers, has shown activity against intrinsically drug-resistant pathogenic fungi, suggesting alternative strategies for tackling resistant strains asm.org. The development of new formulations, such as microemulsions, which can enhance drug penetration, may also play a role in improving efficacy against certain resistant phenotypes turkjps.orgfrontiersin.org.

Preclinical Pharmacological Characterization and Resistance Mechanisms

In Vitro Antimicrobial Efficacy Profiling

In vitro studies are crucial for understanding the intrinsic antifungal activity of a compound like naftifine against various fungal pathogens. These studies typically involve determining the minimum inhibitory concentration (MIC), minimum fungicidal concentration (MFC), and evaluating the time-kill kinetics.

Determination of Minimum Inhibitory Concentrations (MICs) against Fungal Pathogens

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antifungal agent that inhibits visible growth of a fungus after incubation. Studies have evaluated the MICs of naftifine hydrochloride against a range of fungal isolates, particularly dermatophytes. For 350 clinical strains of dermatophytes, including Trichophyton rubrum, T. mentagrophytes, T. tonsurans, Epidermophyton floccosum, and Microsporum canis, the MIC range for naftifine hydrochloride was found to be 0.015 to 1.0 μg/ml. nih.govnih.gov The MIC50 and MIC90 values for all tested dermatophyte strains were 0.06 μg/ml and 0.25 μg/ml, respectively. nih.gov

Against yeasts of the genus Candida, the MIC range for naftifine has been reported between 1.5 to greater than 100 μg/ml for 77 strains. nih.govasm.org Candida parapsilosis has shown to be among the more sensitive Candida species tested, with MICs ranging from 1 to 2 μg/ml in one study, although another reported a range starting from 1.5 μg/ml for Candida species generally. nih.govasm.orgnih.govscilit.com Naftifine also demonstrates activity against molds such as Aspergillus species, with MIC ranges reported between 0.8 to 12.5 μg/ml, and Sporothrix schenckii (MICs 0.8 and 1.5 μg/ml). nih.govasm.org

Table 1: Representative MIC Values of Naftifine against Selected Fungal Pathogens

| Fungal Species | MIC Range (μg/ml) | Reference |

| Dermatophytes (Overall) | 0.015 - 1.0 | nih.govnih.gov |

| Trichophyton rubrum | 0.015 - 1.0 | nih.govnih.gov |

| Trichophyton mentagrophytes | 0.015 - 1.0 | nih.govnih.gov |

| Epidermophyton floccosum | 0.015 - 1.0 | nih.govnih.gov |

| Microsporum canis | 0.015 - 1.0 | nih.govnih.gov |

| Candida species | 1.5 - >100 | nih.govasm.org |

| Candida parapsilosis | 1 - 2 or 1.5 - >100 | nih.govasm.orgnih.govscilit.com |

| Aspergillus species | 0.8 - 12.5 | nih.govasm.org |

| Sporothrix schenckii | 0.8 - 1.5 | nih.govasm.org |

Quantification of Minimum Fungicidal Concentrations (MFCs)

The Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antifungal agent that results in a 99.9% reduction in fungal growth after incubation. Naftifine hydrochloride has demonstrated fungicidal activity, particularly against dermatophytes. It was found to be fungicidal against 85% of the Trichophyton species tested, with fungicidality defined as an MFC within 3 dilutions of the MIC. nih.gov Specifically, it showed fungicidal activity against 81% of T. mentagrophytes, 74% of T. tonsurans, and 96% of T. rubrum strains in one study. nih.gov MFC values were generally lower for Trichophyton species compared to E. floccosum and M. canis. nih.gov

Time-Kill Kinetic Studies across Fungal Species

Time-kill kinetic studies evaluate the rate of fungal killing over time at different concentrations of an antifungal agent. These studies provide insight into whether an antifungal is fungicidal or fungistatic and if its activity is dose-dependent. Time-kill assays with naftifine hydrochloride against dermatophytes, such as T. rubrum, T. mentagrophytes, and E. floccosum, have shown dose-dependent activity. nih.govjddonline.comresearchgate.net Higher drug concentrations resulted in a greater reduction in colony-forming units (CFUs) over a 48-hour incubation period. nih.govnih.gov Naftifine has been described as primarily fungicidal against dermatophytes and certain yeasts. nih.govasm.orgmdpi.com

Spectrum of Fungicidal and Fungistatic Activity against Dermatophytes, Yeasts, and Molds

Naftifine exhibits a broad spectrum of activity, demonstrating both fungicidal and fungistatic effects depending on the fungal species. It is primarily fungicidal against dermatophytes, including species of Trichophyton, Microsporum, and Epidermophyton. drugbank.comnih.govasm.orgmdpi.comresearchgate.net This fungicidal activity is attributed to its mechanism of action, the inhibition of squalene (B77637) epoxidase, leading to the accumulation of toxic squalene. patsnap.comnih.gov Against Candida species, naftifine typically exhibits fungistatic activity, meaning it inhibits fungal growth but does not necessarily kill the fungus. drugbank.commdpi.comresearchgate.net However, some sources indicate fungicidal activity against certain yeasts. nih.govasm.org Naftifine also shows good activity against some molds, such as Aspergillus and Scopulariopsis brevicaulis, and dimorphic fungi like Sporothrix schenckii. nih.govasm.orgnih.govresearchgate.net

Mechanisms of Fungal Resistance to Naftifine

Understanding the mechanisms by which fungi can develop resistance to antifungal agents is crucial for long-term treatment efficacy. Resistance can be either intrinsic (natural to the organism) or acquired (developed over time, often due to drug exposure). mdpi.comasm.orgnih.govpreprints.org

Analysis of Intrinsic and Acquired Resistance Phenomena

Intrinsic resistance refers to the inherent ability of certain fungal species or strains to tolerate an antifungal agent before any exposure. asm.orgnih.govpreprints.org While naftifine demonstrates potent activity against a broad spectrum of fungi, some species, particularly certain Candida species, show higher MICs and are often considered less susceptible or intrinsically less sensitive compared to dermatophytes. nih.govasm.orgscilit.com This intrinsic difference in susceptibility can be related to factors such as differences in squalene epoxidase enzyme characteristics or variations in drug uptake or efflux mechanisms.

Acquired resistance develops in fungal populations over time, typically as a result of exposure to antifungal agents. mdpi.comasm.orgnih.govpreprints.org This can involve genetic mutations or changes in gene expression that reduce the drug's effectiveness. For allylamines like naftifine and terbinafine (B446), the primary target is squalene epoxidase. bibliotekanauki.pldrugbank.comnih.govasm.org Mutations in the gene encoding squalene epoxidase (ERG1 in Saccharomyces cerevisiae) can lead to decreased affinity of the enzyme for the drug, resulting in resistance. preprints.orgasm.orgdermnetnz.orgreviberoammicol.com Overexpression of the squalene epoxidase enzyme has also been implicated as a potential resistance mechanism.

While acquired resistance to allylamines, including naftifine, has been reported in laboratory settings and in some non-human pathogens, it has historically been considered rare in human pathogenic fungi, particularly dermatophytes, following clinical use. nih.govnih.govreviberoammicol.comnih.gov The fungicidal nature of naftifine against dermatophytes may contribute to a lower likelihood of resistance development, similar to other fungicidal agents like amphotericin B. nih.gov However, the increasing use of antifungal agents has raised concerns about the potential emergence of resistance. nih.govdermnetnz.org Cross-resistance between different allylamines (like terbinafine and naftifine) has been reported in some instances, often linked to mutations in the squalene epoxidase gene. preprints.orgdermnetnz.org Efflux pumps, which transport drugs out of the fungal cell, have also been identified as a mechanism of resistance to various antifungals, including azoles, and some studies suggest that certain efflux pumps might also transport terbinafine, potentially implying a role in allylamine (B125299) resistance. dermnetnz.orgreviberoammicol.comnih.gov Serial passage studies involving repeated exposure of dermatophyte strains to naftifine hydrochloride have shown no increase in MICs, suggesting a low potential for the development of resistance under these in vitro conditions. nih.govnih.govjddonline.com

Table 2: Potential Mechanisms of Fungal Resistance to Allylamines (including Naftifine)

| Mechanism | Description | Relevance to Naftifine |

| Alteration of Target Enzyme (Squalene Epoxidase) | Mutations or modifications in the squalene epoxidase enzyme reduce drug binding affinity. | Primary mechanism for acquired resistance. preprints.orgasm.orgdermnetnz.orgreviberoammicol.com |

| Overexpression of Target Enzyme | Increased production of squalene epoxidase can overcome drug inhibition. | Potential mechanism. nih.gov |

| Efflux Pumps | Fungal proteins actively transport the drug out of the cell. | Potential mechanism, particularly cross-resistance with other classes. dermnetnz.orgreviberoammicol.comnih.gov |

| Intrinsic Factors | Natural lower susceptibility of certain species or strains. | Explains differences in baseline MICs. nih.govasm.orgscilit.com |

Molecular Basis of Squalene Epoxidase Mutations and Overexpression

Resistance to allylamine antifungals, including naftifine, is often associated with alterations in the target enzyme, squalene epoxidase (SE), which is encoded by the ERG1 gene d-nb.infoasm.org. Point mutations in the SQLE gene (the human gene equivalent) have been identified as a predominant mechanism of resistance, particularly in dermatophytes like Trichophyton rubrum and Trichophyton interdigitale d-nb.infonih.govdermnetnz.orgasm.org. These mutations can lead to amino acid substitutions in the squalene epoxidase enzyme, affecting its interaction with allylamine drugs nih.govasm.org. For instance, a T1189C transition in the SE gene resulting in a phenylalanine to leucine (B10760876) substitution at position 397 (Phe397Leu) has been noted in some resistant T. interdigitale and T. rubrum isolates nih.gov. This mutation is suggested to be located in the dominant site of squalene epoxidase involved in drug interaction, potentially hindering the enzyme's ability to be blocked by the antifungal drug and thus failing to inhibit the ergosterol (B1671047) biosynthesis pathway nih.gov. Another reported mutation is the Leu393Phe substitution in the squalene epoxidase enzyme in Trichophyton mentagrophytes strains exhibiting elevated minimum inhibitory concentrations (MICs) to terbinafine d-nb.info. While overexpression of squalene epoxidase has been suggested as a potential mechanism of resistance to azole antifungals, its direct role as a primary resistance mechanism specifically for allylamines like naftifine is less clearly defined compared to point mutations asm.orgasm.org.

Cross-Resistance Patterns with Other Allylamine Antifungals

Cross-resistance among allylamine antifungals, such as naftifine and terbinafine, is a recognized phenomenon, often stemming from shared resistance mechanisms involving the squalene epoxidase target taylorandfrancis.commdpi.comoup.comdermnetnz.orgnih.gov. Isolates exhibiting resistance to terbinafine due to squalene epoxidase mutations have frequently demonstrated cross-resistance to other squalene epoxidase inhibitors, including naftifine, butenafine (B35027), tolnaftate, and tolciclate (B1682976) taylorandfrancis.commdpi.comoup.comnih.gov. This suggests a target-specific mechanism of resistance where alterations in the enzyme reduce its susceptibility to multiple drugs within the allylamine and thiocarbamate classes mdpi.comoup.comnih.gov. Studies on terbinafine-resistant T. rubrum isolates have shown them to be cross-resistant to naftifine and butenafine, while retaining normal susceptibility to antifungals with different mechanisms of action, such as azoles and griseofulvin (B1672149) oup.comnih.gov.

Surveillance and Characterization of Emerging Resistance in Fungal Isolates

Surveillance and characterization of emerging antifungal resistance in fungal isolates are crucial for monitoring the efficacy of existing treatments and informing the development of new agents nih.gov. While historically considered rare, acquired resistance of dermatophytes to topical and oral antifungals, including allylamines, is on the rise globally dermnetnz.org. An increase in recalcitrant and terbinafine-resistant dermatophytosis has been reported, particularly in regions like the Indian subcontinent and Europe dermnetnz.org. Studies involving antifungal susceptibility testing of clinical isolates, including Trichophyton species, have identified isolates with elevated MICs to naftifine and other allylamines d-nb.infoijdvl.com. Characterization of these resistant isolates has revealed the presence of squalene epoxidase gene mutations as a primary molecular mechanism d-nb.infonih.govijdvl.com. Ongoing surveillance initiatives aim to collect recent clinical fungal isolates from around the world to determine resistance patterns and trends over time, providing valuable data on the evolving landscape of antifungal resistance nih.gov.

Preclinical Absorption and Permeation Studies

Influence of Lipophilicity on Membrane Partitioning

Naftifine is characterized by its highly lipophilic nature, with a reported logP of 5.4 researchgate.netresearchgate.netturkjps.orgnih.govfarmaciajournal.com. This lipophilicity significantly influences its interaction with biological membranes, particularly the lipid-rich stratum corneum, the outermost layer of the skin researchgate.netturkjps.orgnih.govfarmaciajournal.com. The lipophilic nature drives the partitioning of naftifine into the stratum corneum, leading to its accumulation in this layer researchgate.netturkjps.orgnih.govfarmaciajournal.com. While this accumulation can create a reservoir of the drug, the high lipophilicity and low aqueous solubility can also restrict its penetration into the deeper, more viable layers of the skin where fungal infections reside researchgate.netturkjps.orgnih.govfarmaciajournal.com. Studies on the interaction of other lipophilic allylamines like butenafine with lipids have shown interaction with both hydrophilic and hydrophobic domains of membrane phospholipids, increasing membrane fluidity and permeability nih.govucl.ac.be. This suggests that the lipophilicity of naftifine likely facilitates its incorporation into lipid bilayers, impacting membrane partitioning and subsequent penetration nih.govucl.ac.be.

In Vitro and Ex Vivo Dermal Penetration Mechanisms

In vitro and ex vivo studies using models like excised pig skin and human skin clippings are commonly employed to evaluate the dermal penetration of naftifine and the mechanisms involved researchgate.netturkjps.orgnih.govfarmaciajournal.com. These studies assess the ability of naftifine to penetrate the stratum corneum and reach deeper skin layers researchgate.netturkjps.orgnih.govfarmaciajournal.com. The stratum corneum acts as the primary barrier to topical drug delivery due to its dense keratin (B1170402) structure and lipid matrix farmaciajournal.comrsc.orgmdpi.com.

Research has explored various formulation strategies to enhance the dermal penetration of naftifine, aiming to overcome the stratum corneum barrier researchgate.netturkjps.orgnih.govfarmaciajournal.comscirp.org. Microemulsions, for instance, have shown promise in improving naftifine penetration compared to conventional formulations researchgate.netturkjps.orgnih.govresearchgate.net. Studies using microemulsions containing specific surfactants and co-surfactants have demonstrated significantly higher naftifine permeation through pig skin in vitro researchgate.netturkjps.org. Attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy has indicated that these microemulsions can increase the fluidity of the stratum corneum lipid bilayers, facilitating drug penetration researchgate.netturkjps.org.

Other approaches, such as niosome gels and transethosomal nanocarriers, have also been investigated for their potential to enhance naftifine delivery into the skin farmaciajournal.comscirp.orgresearchgate.net. These vesicular systems can influence drug partitioning and penetration by interacting with the stratum corneum lipids and potentially forming drug depots within the skin farmaciajournal.comscirp.org.

Data from in vitro permeation studies often involve measuring the cumulative amount of drug that penetrates through the skin over time and the amount retained within different skin layers turkjps.orgnih.govfarmaciajournal.com. The flux of naftifine from different formulations can be compared to assess their penetration-enhancing capabilities turkjps.org.

Here is an example of how data from an in vitro permeation study might be presented:

| Formulation Type | Cumulative Permeated Amount (µg/cm²) at 24 hours | Amount Retained in Stratum Corneum (µg/cm²) | Amount Retained in Viable Epidermis/Dermis (µg/cm²) |

| Conventional Cream | X | Y | Z |

| Optimized Microemulsion | X' (Significantly higher than X) | Y' | Z' (Significantly higher than Z) |

Note: The values in this table are illustrative and would be replaced with specific data from research findings.

These studies provide insights into the mechanisms by which different formulations influence naftifine's passage through the skin layers, highlighting the importance of formulation design for effective topical delivery researchgate.netturkjps.orgnih.govfarmaciajournal.com.

Transungual Delivery and Nail Plate Accumulation Dynamics

Transungual delivery, the passage of a drug through the nail plate, is particularly relevant for treating onychomycosis, a fungal infection of the nail mdpi.comnih.govmdpi.comresearchgate.net. The nail plate, composed of densely packed keratin, presents a significant barrier to drug penetration rsc.orgmdpi.com.

Studies evaluating the transungual delivery of naftifine have indicated that its penetration into the nail plate can be limited mdpi.comnih.govmdpi.comresearchgate.net. Low penetration of naftifine into the nail, with less than 10% of the applied dose accumulating in the nail layers, has been reported mdpi.comnih.govresearchgate.net. However, the accumulation of naftifine in the nail can be influenced by formulation composition and the use of penetration enhancers mdpi.comnih.govmdpi.comresearchgate.net.

Incorporation of chemical enhancers like thioglycolic acid into nail lacquer formulations has been shown to increase the accumulation of naftifine in nail layers mdpi.comnih.govresearchgate.net. For example, formulations containing thioglycolic acid resulted in a 100% increase in naftifine accumulation in the nail compared to control groups mdpi.comnih.govresearchgate.net. Salicylic acid, another potential enhancer, did not show a statistically significant effect on naftifine accumulation in human nail in one study mdpi.comnih.govresearchgate.net.

Physical methods, such as pretreatment of the nail with a fractional CO2 laser, in combination with chemical enhancers, have also been explored to improve transungual permeation mdpi.comnih.govresearchgate.net. The permeation of naftifine through the nail increased threefold when a thioglycolic acid-containing formulation was applied to a nail pretreated with a fractional CO2 laser mdpi.comnih.govresearchgate.net. These physical methods can induce structural changes in the nail barrier, potentially enhancing drug penetration mdpi.comnih.govresearchgate.net.

While accumulation in the nail plate is important, the ability of naftifine to penetrate through the nail barrier to reach the nail bed, where the infection resides, is also critical mdpi.comnih.govmdpi.com. Studies have shown that only a small fraction of the applied dose penetrates through the human nail barrier mdpi.comnih.govmdpi.com. Comparing different nail models, such as bovine hooves and human nail clippings, has revealed differences in permeability, suggesting that the choice of model is important for accurately mimicking transungual delivery in humans mdpi.com.

Data on nail plate accumulation and permeation can be presented to show the impact of different formulations or enhancement strategies.

Here is an example of how data on nail accumulation might be presented:

| Formulation Type | Naftifine Accumulated in Nail Layers (%) |

| Enhancer-Free Nail Lacquer | < 10 |

| Nail Lacquer with Thioglycolic Acid | ~15 |

| Nail Lacquer with Salicylic Acid | < 10 |

Note: The values in this table are illustrative and would be replaced with specific data from research findings.

Understanding the dynamics of naftifine accumulation within and permeation through the nail plate is essential for developing effective topical treatments for onychomycosis mdpi.comnih.govmdpi.com.

Advanced Pharmaceutical Formulation Development and Delivery Systems Research

Design and Optimization of Novel Delivery Platforms for Enhanced Bioavailability

Novel delivery systems aim to overcome the challenges associated with naftifine's physicochemical properties, facilitating its transport across biological barriers like the stratum corneum and the nail plate.

Nanocarrier Systems for Cutaneous and Transungual Delivery (e.g., Nanoemulsions, Nanoemulgels, Nanofibers, Transethosomes)

Nanocarrier systems, with their nanoscale dimensions, offer potential advantages for topical and transungual drug delivery, including improved drug solubility, enhanced penetration, and targeted delivery. healthinformaticsjournal.comhealthinformaticsjournal.comresearchgate.net

Nanoemulsions: These are colloidal systems consisting of nanoscale droplets (typically 20-200 nm) stabilized by surfactants. healthinformaticsjournal.com Nanoemulsions can improve the solubility of lipophilic drugs like naftifine and promote their penetration through the skin's hydrophobic barrier. healthinformaticsjournal.comhealthinformaticsjournal.com Studies have shown that naftifine-loaded nanoemulsions can exhibit enhanced skin permeation compared to conventional formulations. tandfonline.comnih.gov For instance, an optimized naftifine-loaded nanoemulsion formulation demonstrated significantly improved cumulative permeated amount, steady-state flux, permeability, and diffusion coefficients across skin compared to a commercial cream. tandfonline.comnih.gov

Nanoemulgels: Combining the properties of nanoemulsions and gels, nanoemulgels are hydrogel-based systems incorporating a nanoemulsion phase. healthinformaticsjournal.comnih.gov This hybrid system offers advantages such as improved viscosity, adhesiveness, and sustained drug release, making them suitable for topical applications. healthinformaticsjournal.comnih.gov Research on naftifine-loaded nanoemulsion-based nanogels has shown superior drug release and antifungal activity compared to the nanoemulsion alone. healthinformaticsjournal.comhealthinformaticsjournal.com

Nanofibers: Electrospun nanofibers offer a high surface area-to-volume ratio and high porosity, making them promising drug delivery vehicles. scielo.brresearchgate.netscielo.brresearchgate.net Naftifine-loaded polymeric nanofibers, such as those composed of poly(vinyl alcohol) (PVA) and sodium alginate (SA), have been developed for topical antifungal delivery. scielo.brresearchgate.netscielo.br Characterization studies have indicated that naftifine is homogenously distributed within these nanofibers. scielo.br Crosslinking of the nanofibers can be employed to control the drug release profile, reducing burst release. scielo.brresearchgate.netscielo.br

Transethosomes: These are modified liposomal vesicles containing ethanol, which enhances their flexibility and ability to penetrate deeper skin layers. farmaciajournal.comistanbul.edu.trjddtonline.infotandfonline.comresearchgate.net Transethosomes have been investigated for improving the cutaneous delivery of naftifine. farmaciajournal.comistanbul.edu.trresearchgate.net Studies have shown that naftifine-loaded transethosomes can lead to improved penetration and deposition of the drug in the skin compared to conventional formulations. farmaciajournal.comistanbul.edu.tr An optimized transethosome formulation with a mean particle size of approximately 50 nm and high drug recovery yield has been developed and incorporated into gels for enhanced dermal delivery. farmaciajournal.comistanbul.edu.tr

Polymeric Systems for Sustained Release (e.g., Medical Nail Lacquers)

Polymeric systems are utilized to provide sustained release of naftifine, particularly in applications requiring prolonged contact with the target site, such as in the treatment of onychomycosis.

Medical Nail Lacquers: These formulations are specifically designed for transungual delivery, forming a film on the nail plate that acts as a drug reservoir. researchgate.netlsmu.ltlsmu.ltnih.govbiomedscidirect.commdpi.comamazonaws.com This allows for continuous penetration of the active substance into the nail. researchgate.net Polymeric nail lacquers containing naftifine hydrochloride, often utilizing film-formers like Eudragit RL, have been developed and evaluated for their properties, including drying time, water resistance, and drug release. researchgate.netlsmu.ltlsmu.ltnih.govmdpi.com While naftifine's penetration into the human nail can be low, the incorporation of penetration enhancers like thioglycolic acid has been shown to significantly increase its accumulation in the nail layers. nih.govmdpi.com

Comprehensive Characterization of Naftifine-Loaded Formulations

Thorough characterization is essential to evaluate the quality, stability, and performance of novel naftifine formulations.

Physicochemical Stability and Integrity Assessments

Assessing the physicochemical stability ensures that the formulation maintains its physical and chemical properties over time, guaranteeing its efficacy and safety. This includes evaluating parameters such as appearance, pH, viscosity, and drug content under various storage conditions. jetir.orgresearchgate.net Stability studies of naftifine formulations, including viscous solutions and nanoemulgels, have been conducted to determine appropriate storage conditions and shelf life. jetir.orgresearchgate.net

Spectroscopic Investigations of Drug-Excipient Interactions (UV/Vis, NMR, FTIR, ESI-MS)

UV/Vis Spectroscopy: This technique is commonly used for the quantitative analysis of naftifine content in formulations and for dissolution studies. mdpi.comjetir.orgwjpsronline.com Naftifine hydrochloride exhibits a maximum absorption at 256 nm, which is utilized for its detection and quantification. jetir.org

NMR Spectroscopy: While not explicitly detailed in the search results for naftifine formulations, NMR spectroscopy is a powerful tool for structural elucidation and investigating molecular interactions, which could be applied to study the behavior of naftifine within complex formulation matrices.

FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is widely used to investigate potential interactions between naftifine and formulation excipients. farmaciajournal.comturkjps.orghealthinformaticsjournal.comscielo.brresearchgate.netscielo.brresearchgate.netjetir.orgwjpsronline.comturkjps.orgresearchgate.net Studies have employed FTIR to confirm the compatibility of naftifine with polymers in nanofibers and excipients in nanoemulsions and emulgels, indicating the absence of significant chemical interactions. healthinformaticsjournal.comscielo.brresearchgate.netscielo.brjetir.orgwjpsronline.com ATR-FTIR spectroscopy has also been used to study the interaction of delivery systems, such as transethosomes and microemulsions, with the lipids of the stratum corneum, providing insights into the mechanism of enhanced skin penetration. farmaciajournal.comturkjps.orgistanbul.edu.trturkjps.orgresearchgate.net

ESI-MS: Electrospray Ionization-Mass Spectrometry (ESI-MS) can be used for the identification and characterization of naftifine and potential degradation products, contributing to stability assessments. While not specifically highlighted for naftifine formulation characterization in the search results, MS-based techniques are standard in pharmaceutical analysis.

Morphological and Structural Analysis of Delivery Vehicles (e.g., Scanning Electron Microscopy)

Microscopic techniques are essential for visualizing the morphology and structure of the developed delivery systems, such as nanoparticles, nanofibers, and emulsion droplets.

Scanning Electron Microscopy (SEM): SEM is a key technique used to analyze the surface morphology, size, and shape of nanocarriers and polymeric matrices. healthinformaticsjournal.comscielo.brresearchgate.netscielo.brwjpsronline.com SEM imaging of naftifine-loaded nanofibers has shown the fibrous structure and indicated changes in fiber diameter upon crosslinking and drug loading. scielo.brresearchgate.netscielo.br SEM has also been used to analyze the morphology of droplets in nanoemulsions and nanoemulgels, confirming the successful formation of stable systems with uniform structures. healthinformaticsjournal.comwjpsronline.com

Here is a data table summarizing some of the characterization data found:

| Formulation Type | Key Components | Characterization Parameter | Result | Source |

| Transethosome | Phospholipid, Tween 80, Ethanol | Mean Particle Size | 50.20 ± 0.22 nm | farmaciajournal.comistanbul.edu.tr |

| Transethosome | Phospholipid, Tween 80, Ethanol | Polydispersity Index (PDI) | 0.056 ± 0.024 | farmaciajournal.comistanbul.edu.tr |

| Transethosome | Phospholipid, Tween 80, Ethanol | Drug Recovery Yield | 96.215 ± 3.341% | farmaciajournal.comistanbul.edu.tr |

| Nanoemulsion | Clove oil, Naftifine, Surfactant | Globule Size | 119–310 nm | tandfonline.comnih.gov |

| Nanoemulsion | Clove oil, Naftifine, Surfactant | PDI | 0.1–0.4 | tandfonline.com |

| PVA/SA Nanofibers (blank) | PVA, Sodium Alginate | Average Fiber Diameter | 242.46 ± 63.74 nm | scielo.brscielo.br |

| GTA/PVA/SA Nanofibers (crosslinked) | PVA, Sodium Alginate, Glutaraldehyde | Average Fiber Diameter | 441.85 ± 127.68 nm | scielo.brscielo.br |

| Naftifine Emulgel (F2, F5) | Naftifine HCl, Clove Oil, Carbopol | Drug Release (6 hours) | 86% | jetir.org |

| Naftifine Emulgel (F1) | Naftifine HCl, Clove Oil | Drug Release (6 hours) | 64% | jetir.org |

| Naftifine Viscous Solution | Naftifine HCl, PEG | pH | 6.8 to 7.32 | jetir.org |

In Vitro Drug Release Kinetics and Permeation Profiles from Advanced Formulations

In vitro studies using diffusion cells, such as Franz-type diffusion cells, are commonly employed to evaluate the release kinetics and permeation profiles of naftifine from various formulations across skin models, such as excised pig skin or human skin. turkjps.orgdovepress.comresearchgate.net These studies provide insights into how quickly and effectively the drug is released from the formulation and how well it traverses the skin barrier.

Microemulsions have been investigated as a delivery system to improve the skin permeation of naftifine. turkjps.orgdovepress.comresearchgate.netnih.gov Studies have shown that naftifine-loaded microemulsions can significantly increase drug permeation through skin compared to conventional topical formulations. turkjps.orgdovepress.comresearchgate.netnih.gov For instance, a microemulsion formulation containing Kolliphor RH40 as a co-surfactant demonstrated significantly increased naftifine permeation through pig skin. turkjps.orgresearchgate.netnih.gov This enhanced permeation is attributed, in part, to the ability of microemulsions to increase the fluidity of the stratum corneum lipid bilayers. turkjps.orgresearchgate.netnih.gov The composition of the microemulsion, including the type and concentration of surfactants and co-surfactants, can influence the permeation rate. turkjps.orgresearchgate.net

Nanoemulsions represent another advanced delivery system explored for naftifine. healthinformaticsjournal.comtandfonline.commdpi.com Nanoemulsions, with their small droplet size (typically 20-200 nm), can improve drug solubility and promote deeper skin penetration. healthinformaticsjournal.comtandfonline.com An optimized nanoemulsion formulation loaded with naftifine and clove oil showed improved skin permeation parameters compared to a commercial product in ex vivo studies. tandfonline.com The cumulative amount of permeated naftifine, steady-state flux, permeability, and diffusion coefficients were notably enhanced with the nanoemulsion formulation. tandfonline.com

Studies on naftifine-loaded nanoemulsion-based nanogels have also been conducted, aiming to enhance delivery and efficacy for skin infections. healthinformaticsjournal.com This dual system combines the advantages of nanoemulsions (improved solubility, penetration) and nanogels (sustained release, ease of application, superior spreadability). healthinformaticsjournal.com

The in vitro release profiles of naftifine from different formulations can be influenced by factors such as the formulation's composition, including matrix-forming agents and solubilizing agents, as well as viscosity. researchgate.netfarmaciajournal.com For example, studies on naftifine topical hydrogels have evaluated the in vitro release behavior, showing that the type and concentration of cellulose (B213188) derivatives used as matrix-forming agents significantly impact the physicochemical characteristics and release profiles. farmaciajournal.com

Interactive Data Table 1: Ex vivo Permeation Parameters of Naftifine from Optimized Nanoemulsion vs. Commercial Cream tandfonline.com

| Parameter | Optimized Nanoemulsion | Commercial Cream | Fold Enhancement |

| Cumulative Amount Permeated | Improved by 2-fold | - | 2 |

| Steady State Flux | Improved by 3-fold | - | 3 |

| Permeability Coefficient | Improved by 5.75-fold | - | 5.75 |

| Diffusion Coefficient | Improved by 2.74-fold | - | 2.74 |

Note: Data is based on fold enhancement reported in the source. tandfonline.com

Interactive Data Table 2: Naftifine Permeation Flux from Microemulsions vs. Commercial Cream turkjps.org

| Formulation | Flux (µg.cm⁻².h⁻¹) |

| Microemulsion ME1 | 109.99 ± 1.58 |

| Microemulsion ME2 | 45.59 ± 2.10 |

| Commercial Cream | 21.32 ± 1.56 |

Note: Data represents mean ± standard deviation. turkjps.org

Research on Chemical and Physical Penetration Enhancers for Topical Delivery

To overcome the skin's barrier properties, particularly the stratum corneum, various chemical and physical penetration enhancement strategies have been investigated for topical naftifine delivery. mdpi.commdpi.comlsmu.ltmdpi.com

Chemical enhancers work by interacting with skin components, such as lipids and keratin (B1170402), to increase permeability. mdpi.comlsmu.lt For transungual delivery (delivery through the nail), which is particularly challenging due to the dense keratinized structure of the nail plate, chemical enhancers have been studied to improve naftifine penetration. mdpi.comlsmu.ltrsc.org Studies evaluating the efficacy of various chemicals on naftifine hydrochloride uptake in nail models have shown that thioglycolic acid and urea (B33335) can increase naftifine HCl uptake. lsmu.lt Salicylic acid, a keratolytic agent, did not show enhancement of naftifine HCl uptake in one study using bovine hooves. lsmu.lt However, another study indicated that incorporating thioglycolic acid into nail lacquer formulations resulted in increased accumulation of naftifine in human nail clippings compared to a control group. mdpi.comresearchgate.net

Physical enhancement methods utilize external energy or devices to facilitate drug transport across the skin or nail. mdpi.commdpi.comoup.com Iontophoresis, which involves applying a small electrical current, can drive charged molecules across the skin. mdpi.comresearchgate.nethealthybluenc.commybcbswny.com While primarily suited for charged molecules, it can also increase skin permeability. mdpi.comresearchgate.net Microneedles are another physical method involving micron-scale structures that pierce the stratum corneum to create pathways for drug delivery into the epidermis and dermis. mdpi.comgoogle.comresearchgate.netgoogle.com Research has explored the use of microneedle arrays for delivering active ingredients to the skin. google.comgoogle.com Combining physical methods, such as fractional CO2 laser pretreatment, with chemical enhancers like thioglycolic acid has shown potential for significantly increasing naftifine permeation through the nail. mdpi.comresearchgate.net

Other advanced delivery systems, such as microemulsions and nanoemulsions, also inherently act as penetration enhancers due to their composition and small particle size, which can interact with the stratum corneum and increase drug diffusion. turkjps.orgresearchgate.nettandfonline.commdpi.comscirp.org Components like oleic acid and Transcutol in microemulsions have been identified as contributing to enhanced skin delivery. turkjps.orgresearchgate.net

Research continues to explore novel formulations and combinations of chemical and physical methods to optimize the topical delivery of naftifine, aiming for improved drug penetration and therapeutic outcomes, particularly in challenging areas like the nail. mdpi.comrsc.orgresearchgate.netoup.com

Future Directions in Naftifine Research

Exploration of Novel Therapeutic Applications Beyond Antifungal Agents

Beyond its primary antifungal use, naftifine's properties suggest potential in treating other conditions. Research indicates naftifine possesses antibacterial and anti-inflammatory actions wikipedia.orgresearchgate.net. Studies have explored its effectiveness as an antibacterial agent in treating pyoderma wikipedia.org. Furthermore, preclinical studies have shown naftifine's anti-inflammatory properties, potentially targeting the prostaglandin (B15479496) pathway researchgate.net.

Intriguingly, recent computational studies have identified naftifine as a potential therapeutic candidate for Alzheimer's disease. An in silico drug repurposing study, integrating transcriptional profiles associated with familial Alzheimer's disease mutations, found naftifine among the top drugs with a significant "anti-similarity" to the Alzheimer's disease signature nih.gov. This suggests a potential to counteract the gene expression patterns associated with the disease, opening a completely new area of investigation for naftifine nih.gov.

Investigation of Synergistic Antimicrobial Strategies with Naftifine

The increasing challenge of antimicrobial resistance necessitates the exploration of synergistic strategies. Combining naftifine with other antimicrobial agents or therapies could enhance efficacy, broaden the spectrum of activity, and potentially mitigate resistance development mdpi.comnih.govfrontiersin.org.

Research is investigating the synergistic effects of naftifine in combination with other treatments. For instance, studies have shown that naftifine can enhance photodynamic antimicrobial therapy (PACT) against Staphylococcus aureus, including methicillin-resistant strains (MRSA). This synergy is attributed to naftifine's ability to inhibit the synthesis of staphyloxanthin, a virulence factor that helps S. aureus scavenge reactive oxygen species generated by PACT researchgate.net. By inhibiting staphyloxanthin, naftifine increases the susceptibility of S. aureus to the oxidative damage induced by PACT researchgate.net.

The potential for synergistic activity with other antifungal or antibacterial agents is an active area of research, aiming to develop more potent and effective treatment regimens, particularly against resistant strains and complex infections like biofilms rsc.orgresearchgate.netnih.govmdpi.com.

Advanced Computational Modeling for Drug Design and Mechanism Prediction

Computational modeling plays a vital role in modern drug discovery and understanding drug mechanisms nih.govmdpi.com. For naftifine, advanced computational approaches can provide deeper insights into its interaction with biological targets, predict the efficacy of potential analogues, and explore new therapeutic applications researchgate.net.

Techniques such as homology modeling, virtual screening, free energy calculations, and molecular dynamics simulations can be employed to study naftifine's binding to squalene (B77637) epoxidase and other potential targets researchgate.net. This can aid in understanding the molecular basis of its antifungal activity and predicting how modifications to its structure might affect its interaction with the enzyme or other biological pathways researchgate.net.

Furthermore, computational approaches can be used for drug repurposing screens, as demonstrated by the Alzheimer's disease study nih.gov. By analyzing large datasets of biological responses to various compounds, computational models can identify potential new indications for naftifine based on its molecular signature nih.govnih.gov.

Development and Optimization of Next-Generation Naftifine Analogues with Enhanced Antimicrobial and Pharmacokinetic Profiles

The development of naftifine analogues is a key area of research aimed at improving its therapeutic properties. This involves synthesizing compounds with structural modifications to naftifine to potentially enhance its antimicrobial potency, broaden its spectrum, improve pharmacokinetic properties such as penetration and half-life, and reduce potential for resistance researchgate.netmdpi.comijpsjournal.com.

Studies have explored the synthesis and evaluation of various naftifine derivatives. For example, research has focused on developing analogues with improved activity against specific fungal species, such as Candida and Cryptococcus mdpi.com. The goal is to identify compounds with lower minimum inhibitory concentrations (MICs) and improved fungicidal activity mdpi.com.

Optimization of pharmacokinetic profiles is also crucial, particularly for topical formulations. Research is investigating novel delivery systems, such as microemulsions and nanofibers, to enhance the skin penetration and retention of naftifine, potentially leading to improved efficacy and reduced treatment duration mdpi.comturkjps.orgtandfonline.comscielo.br. These advanced formulations aim to deliver the drug more effectively to the site of infection, overcoming barriers like the stratum corneum and nail plate mdpi.comturkjps.orgtandfonline.com.

The development of next-generation analogues and optimized formulations represents a significant effort to build upon naftifine's established success and address current limitations in antifungal therapy researchgate.netfrontiersin.org.

常见问题

Q. What is the primary biochemical mechanism of Naftifine’s antifungal activity, and how can researchers validate it in vitro?

Naftifine inhibits squalene 2,3-epoxidase, a key enzyme in fungal ergosterol biosynthesis, leading to ergosterol depletion and squalene accumulation . To validate this mechanism:

- Use in vitro enzyme inhibition assays with purified squalene epoxidase.

- Quantify ergosterol and squalene levels via HPLC or GC-MS in treated fungal cultures .

- Compare results with control antifungals (e.g., terbinafine) to confirm specificity.

Q. What experimental models are suitable for assessing Naftifine’s efficacy against dermatophytes?

- Standard models :

- Microplate broth dilution (CLSI M38-A2 guidelines) for minimum inhibitory concentration (MIC) determination .

- Ex vivo human skin models to evaluate epidermal penetration and antifungal activity .

- Animal models : Guinea pig dermatophytosis infections, with mycological cure rates as endpoints .

Q. How can researchers synthesize Naftifine hydrochloride, and what are the critical yield-limiting steps?

Two primary synthetic routes are described (Table 1):

| Method | Key Steps | Yield |

|---|---|---|

| 1 | Mannich reaction followed by borohydride reduction | 30.1% |

| 2 | Direct alkylation of 1-chloromethylnaphthalene | 59.3% |

- Critical challenges : Purification of intermediates and stereochemical control during reduction .

Advanced Research Questions

Q. How does Naftifine downregulate carotenoid biosynthesis genes (e.g., CAR1) in Rhodotorula mucilaginosa, and how can conflicting expression data be resolved?

- RNA-seq revealed CAR1 downregulation (37% of control) under high Naftifine concentrations (200 mg/ml), but inconsistent results occurred at lower doses (4 mg/ml) .

- Methodological recommendations :

- Perform time-course qPCR in liquid cultures (4 mg/ml) to capture transient expression changes.

- Use stationary-phase cultures to assess growth-phase dependency of gene regulation .

Q. What structural modifications enhance Naftifine’s antifungal spectrum, and how should structure-activity relationship (SAR) studies be designed?

- Key SAR findings :

- The tertiary allylamine group is essential for activity.

- The naphthylmethyl moiety permits structural variation without losing potency .

- Experimental design :

- Synthesize analogs with modified aryl groups (e.g., biphenyl, heterocyclic replacements).

- Test analogs against Candida albicans and dermatophytes using standardized MIC assays .

Q. How can researchers address contradictions in Naftifine’s pharmacokinetic data across preclinical models?

- Discrepancy : Cutaneous absorption rates vary (2–6% in humans vs. higher absorption in rodent models) .

- Solutions :

- Use radiolabeled Naftifine (e.g., ³H or ¹⁴C) in ex vivo human skin models for precise quantification.

- Validate findings with mass spectrometry imaging (MSI) to map drug distribution .

Q. What statistical and reproducibility safeguards are critical for RNA-seq studies on Naftifine’s transcriptional effects?

- Best practices :

- Include ≥3 biological replicates to account for batch effects.

- Use DESeq2 or edgeR for differential expression analysis with FDR-adjusted p-values.

- Validate RNA-seq results via qPCR on key targets (e.g., CAR1, CAR2) .

Methodological Tables

Q. Table 1. Comparison of Naftifine Hydrochloride Synthesis Methods

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Starting Material | 1-Chloromethylnaphthalene | N-Methyl-1-naphthylamine |

| Key Reaction | Mannich reaction | Direct alkylation |

| Yield | 30.1% | 59.3% |

| Reference |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。